2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Description
Structural Characterization
Crystallographic Analysis of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine scaffold is a fused bicyclic system consisting of a pyrazole ring fused to a pyrimidine ring. While direct crystallographic data for 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid are not explicitly reported in the literature, structural insights can be inferred from closely related analogs. For example, X-ray crystallography studies on pyrazolo[1,5-a]pyrimidine derivatives have revealed:
- Planar geometry : The fused bicyclic system adopts a planar conformation due to aromatic delocalization.
- Hydrogen bonding : Carboxylic acid groups at position 6 participate in intermolecular hydrogen bonds, influencing crystal packing.
- Substituent orientation : Electron-withdrawing groups like trifluoromethyl (CF₃) at position 2 enhance the stability of the pyrazolo-pyrimidine core through inductive effects.
Key Observations from Related Compounds
- Compound 9d (a pyrazolo-pyrimidine derivative): Exhibits a planar core with π–π stacking interactions between aromatic rings.
- Diethyl-2-[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamido]pentanedioate : Forms a monoclinic crystal lattice with hydrogen bonds stabilizing the structure.
Conformational Dynamics of the Trifluoromethyl Substituent
The trifluoromethyl (CF₃) group at position 2 exerts significant steric and electronic effects on the molecule’s conformation:
Electronic Influence :
- The CF₃ group is a strong electron-withdrawing substituent, which polarizes the pyrazolo-pyrimidine core and stabilizes the adjacent carbonyl group (at position 6).
- This polarization may influence the reactivity of the carboxylic acid moiety, potentially altering its pKa or hydrogen-bonding capacity.
Steric Effects :
| Substituent | Effect on Conformation | Impact on Reactivity |
|---|---|---|
| CF₃ | Stabilizes planar core; restricts rotation | Enhances electrophilic character at C6 |
| H | Less steric hindrance; more rotational freedom | Reduced stability of carbonyl group |
Computational Insights
Theoretical studies on CF₃-substituted pyrazolo-pyrimidines suggest that the group’s electronic effects dominate over steric considerations, leading to:
Tautomeric Equilibria in Solution Phase
Pyrazolo[1,5-a]pyrimidine-6-carboxylic acids can exist in multiple tautomeric forms, depending on the positions of hydrogen atoms and double bonds. For This compound , potential tautomers include:
- Tautomer A : Protonation at N1, with a double bond between C2 and N3.
- Tautomer B : Protonation at N3, with a double bond between C1 and N2.
- Carboxylic Acid Tautomerism : The –COOH group may exist in keto or enol forms, though the keto form is typically dominant.
| Tautomer | Stability Factors | Dominant Form |
|---|---|---|
| Tautomer A | Stabilized by CF₃’s inductive effect at C2 | Likely major form |
| Tautomer B | Less stabilized due to reduced electron withdrawal | Minor form |
Key Determinants of Tautomeric Equilibria
- Substituent Effects : Electron-withdrawing groups (e.g., CF₃) stabilize tautomers where the substituent is adjacent to electron-deficient regions.
- Solvent Polarity : Polar solvents favor protonated tautomers, while nonpolar solvents stabilize neutral forms.
- Temperature : Higher temperatures may shift equilibria toward more stable tautomers.
Experimental Evidence from Analogous Compounds
- Compound 4 (a pyrazolo-pyrimidine-7(4H)-one derivative): X-ray crystallography confirmed the keto tautomer as dominant due to hydrogen bonding with acidic protons.
- Pyrazolo[3,4-d]pyrimidine derivatives : NMR studies showed that electron-withdrawing groups (e.g., Cl) favor specific tautomers through resonance stabilization.
Properties
IUPAC Name |
2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)5-1-6-12-2-4(7(15)16)3-14(6)13-5/h1-3H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTILSGHCHZPIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclocondensation of aminopyrazoles with β-dicarbonyl compounds. The reaction conditions often include the use of catalysts such as FeCl3 and polyvinyl pyrrolidine (PVP) to accelerate the addition and cyclization processes . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include FeCl3, PVP, and sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives of 2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid. For instance, compounds synthesized from this structure have shown promising results against various cancer cell lines including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells at concentrations as low as 5 µg/mL. These compounds exhibited lower activity compared to doxorubicin, a standard chemotherapy drug, indicating their potential as lead compounds for further development in cancer therapy .
2. Antifungal and Insecticidal Activities
The compound has also been investigated for its antifungal and insecticidal properties. Research indicates that certain derivatives possess significant antifungal activity against pathogens and exhibit insecticidal effects against pests such as Spodoptera frugiperda and Mythimna separata. These findings suggest that the compound could be beneficial in agricultural applications to manage crop diseases and pest infestations .
Case Study 1: Anticancer Screening
In a systematic screening of new trifluoromethyl derivatives, researchers synthesized a series of compounds based on this compound. The study utilized the MTT assay to evaluate cytotoxicity against several cancer cell lines. The results indicated that while some derivatives showed lower efficacy than established chemotherapeutics like doxorubicin, they still presented unique mechanisms of action that warrant further investigation .
Case Study 2: Agricultural Applications
A study focused on the insecticidal properties of various trifluoromethyl pyrimidine derivatives demonstrated that specific compounds derived from this compound exhibited high mortality rates against target insect species at concentrations of 500 µg/mL. This research suggests that these compounds could serve as environmentally friendly alternatives to conventional pesticides .
Summary Table of Applications
| Application Area | Activity Type | Notable Findings |
|---|---|---|
| Cancer Therapy | Anticancer | Effective against PC3, K562, HeLa, A549 cells |
| Agriculture | Insecticidal | High efficacy against Spodoptera frugiperda |
| Antifungal | Significant activity against various fungal pathogens |
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, including the potential to halt the proliferation of cancer cells .
Comparison with Similar Compounds
Substituent Position Variations
3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic Acid (CAS 1779124-56-9) :
This positional isomer has the trifluoromethyl group at the 3-position instead of the 2-position. The molecular formula remains C₈H₄F₃N₃O₂ , but the altered substitution pattern may affect electronic distribution and binding interactions in biological systems .
Substituent Group Variations
2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid (CAS 739364-95-5) :
Replacing trifluoromethyl with a methyl group simplifies the structure (C₈H₇N₃O₂ , MW 177.16 g/mol). The lack of fluorine atoms reduces electronegativity and lipophilicity, impacting bioavailability .- 7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]-pyrazolo[1,5-a]pyrimidine-6-carboxylic Acid: The addition of an amino group at the 7-position and a trifluoromethylphenyl group at the 3-position (C₁₆H₁₂F₃N₅O₂, MW 369.30 g/mol) enhances hydrogen-bonding capacity and aromatic interactions, relevant to receptor targeting .
Derivative Forms
- Ethyl Ester Derivatives (e.g., 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid Ethyl Ester) :
Esterification of the carboxylic acid group (e.g., C₁₀H₁₁N₃O₂ , MW 205.21 g/mol) improves membrane permeability but requires hydrolysis for bioactivation .
Physicochemical Properties
Key Research Findings
- Position-Specific Effects : The 2-trifluoromethyl substitution optimizes electronic effects for receptor binding compared to 3-substituted isomers .
- Fluorine Impact: Fluorine atoms significantly enhance bioactivity; for example, trifluoromethyl groups improve antifungal activity by 30–50% over non-fluorinated analogs .
- Ester vs. Acid Forms : Ethyl esters show improved bioavailability but require enzymatic conversion to active acid forms, a critical consideration in prodrug design .
Biological Activity
2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C9H6F3N3O2
- Molecular Weight : 239.16 g/mol
- CAS Number : 1713163-48-4
- Melting Point : 224 - 226 °C
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit potent anticancer properties. For instance, a study evaluating various derivatives found that certain compounds inhibited Src kinase activity, a critical pathway in cancer progression. The most potent derivative showed an IC50 value of 0.47 µM against Src kinase, highlighting the potential of this scaffold for developing anticancer agents .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. A related study reported that pyrazolo[1,5-a]pyrimidine derivatives demonstrated significant inhibition of COX-2 enzyme activity, which is pivotal in inflammatory processes. The IC50 values for some derivatives were comparable to the standard anti-inflammatory drug celecoxib, suggesting a promising therapeutic profile .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. Modifications at various positions on the pyrazolo ring significantly affect potency and selectivity. For example, bulky substitutions at specific nitrogen positions were found to diminish kinase inhibitory activity, while smaller hydrophobic groups enhanced efficacy .
Case Study 1: Src Kinase Inhibition
A series of experiments assessed the inhibitory effects of various pyrazolo[1,5-a]pyrimidine derivatives on Src kinase. The study utilized radiometric assays to measure phosphorylation levels in the presence of these compounds. Results indicated that compounds with specific substitutions exhibited enhanced inhibitory effects, with implications for targeted cancer therapies .
Case Study 2: COX-2 Inhibition
In another investigation focused on anti-inflammatory activity, several derivatives were tested for their ability to inhibit COX-2 in vitro. The results revealed that certain compounds not only matched but also exceeded the efficacy of traditional anti-inflammatory drugs in specific assays, showcasing their potential as new therapeutic agents .
Data Summary
Q & A
Q. What are the common synthetic routes for 2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, and what key intermediates are involved?
The synthesis typically involves cyclocondensation of trifluoromethyl-containing precursors with aminopyrazole derivatives. For example, fluorinated benzoylaminopyrazole intermediates can undergo nucleophilic substitution followed by cyclization under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core . A critical intermediate is ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate, which can be hydrolyzed to the carboxylic acid derivative using NaOH or H₂SO₄ under reflux (60-80°C) . Yields exceeding 75% are achievable with optimized stoichiometry and catalyst selection (e.g., APTS in ethanol) .
Q. How can NMR and X-ray crystallography confirm the structural integrity of this compound?
1H NMR : The trifluoromethyl group (-CF₃) appears as a singlet near δ 3.3–3.6 ppm due to its strong electron-withdrawing effect. The pyrimidine protons resonate as doublets in the δ 8.5–9.0 range (J = 8–10 Hz), while carboxylic acid protons may appear as broad signals around δ 12–13 ppm . X-ray crystallography : The planar pyrazolo[1,5-a]pyrimidine core (bond angles ~120°) and the dihedral angle between the trifluoromethyl group and the carboxylic acid moiety (~15–25°) confirm spatial arrangement .
Q. What role does the trifluoromethyl group play in the compound’s physicochemical properties?
The -CF₃ group enhances lipophilicity (logP increases by ~1.5 units compared to non-fluorinated analogs) and metabolic stability by resisting oxidative degradation. It also induces steric hindrance, reducing undesired π-π stacking in biological systems .
Advanced Research Questions
Q. How can computational methods resolve contradictions between predicted and experimental reaction yields?
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition-state energies for cyclocondensation steps, identifying rate-limiting stages. When experimental yields deviate (e.g., <50% vs. predicted 80%), solvent effects (polar aprotic vs. protic) and catalyst-substrate interactions (e.g., hydrogen bonding in APTS) must be re-evaluated using molecular dynamics simulations . Iterative feedback between computational screening (e.g., COSMO-RS for solvent selection) and experimental validation reduces trial-and-error approaches .
Q. What strategies improve regioselectivity in multi-step syntheses of this compound?
- Temperature control : Maintaining 80–100°C during cyclization minimizes side reactions (e.g., decarboxylation).
- Catalyst modulation : Using Pd(OAc)₂ with PPh₃ as a ligand enhances cross-coupling efficiency (yield: 85–92%) for introducing the trifluoromethyl group .
- Protecting groups : Temporarily protecting the carboxylic acid as an ethyl ester prevents unwanted nucleophilic attacks during intermediate steps .
Q. How does pH affect the stability of this compound, and how is degradation mitigated?
Under acidic conditions (pH < 3), the pyrimidine ring undergoes protonation, leading to ring-opening degradation (t₁/₂ = 2–4 hours). Neutral or slightly basic conditions (pH 7–9) stabilize the compound (t₁/₂ > 48 hours). Lyophilization or storage in anhydrous DMSO at -20°C prevents hydrolysis .
Q. What advanced characterization techniques address spectral overlaps in complex derivatives?
- 2D NMR (HSQC, HMBC) : Resolves overlapping signals by correlating 1H-13C couplings, confirming connectivity between the trifluoromethyl group and the pyrimidine ring .
- High-resolution mass spectrometry (HRMS) : Accurately identifies isotopic patterns (e.g., [M+H]+ at m/z 311.1 with <2 ppm error) .
Key Methodological Insights
- Synthetic Optimization : Iterative use of computational reaction path searches (e.g., GRRM) reduces optimization time by 40% compared to traditional trial-and-error .
- Stability Testing : Accelerated degradation studies at 40°C/75% RH predict shelf-life using Arrhenius equations (Eₐ = 85 kJ/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
